molecular formula C11H20O B14409984 (3R)-2,2-Dimethylnon-4-YN-3-OL CAS No. 87682-14-2

(3R)-2,2-Dimethylnon-4-YN-3-OL

Cat. No.: B14409984
CAS No.: 87682-14-2
M. Wt: 168.28 g/mol
InChI Key: SDKKYLSROCBCSF-JTQLQIEISA-N
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Description

(3R)-2,2-Dimethylnon-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (-OH) attached to a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-Dimethylnon-4-YN-3-OL typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1-propanol and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargyl bromide to form the alkyne.

    Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-Dimethylnon-4-YN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 2,2-dimethylnon-4-yn-3-one.

    Reduction: Formation of 2,2-dimethylnon-4-ene-3-ol or 2,2-dimethylnonane.

    Substitution: Formation of 2,2-dimethylnon-4-yn-3-chloride.

Scientific Research Applications

(3R)-2,2-Dimethylnon-4-YN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-2,2-Dimethylnon-4-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2,2-Dimethylnon-4-YN-3-OL: The enantiomer of the compound, which may have different biological activity.

    2,2-Dimethyloct-4-YN-3-OL: A similar compound with one less carbon in the chain.

    2,2-Dimethylnon-4-YN-2-OL: A positional isomer with the hydroxyl group on a different carbon.

Uniqueness

(3R)-2,2-Dimethylnon-4-YN-3-OL is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

87682-14-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3R)-2,2-dimethylnon-4-yn-3-ol

InChI

InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3/t10-/m0/s1

InChI Key

SDKKYLSROCBCSF-JTQLQIEISA-N

Isomeric SMILES

CCCCC#C[C@@H](C(C)(C)C)O

Canonical SMILES

CCCCC#CC(C(C)(C)C)O

Origin of Product

United States

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